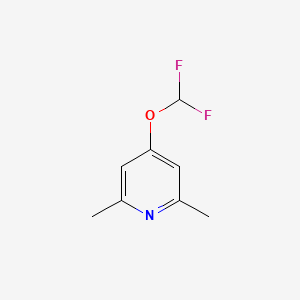

5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one, also known as 5-Amino 1MQ or Nicotinamide N-methyltransferase (NNMT), is a molecule that has gained attention in the realm of obesity research and metabolic disorder management . It plays a crucial role in regulating the levels of poly-ADP-ribose and is associated with NNMT, a key enzyme in this pathway . This molecule can influence peptide interactions, altering the structure and function of proteins within the body .

Mechanism of Action

The mechanism of action of 5-Amino 1MQ involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition . It is a bioactive compound that affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization .

Future Directions

5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one is under research for its potential benefits in addressing obesity, metabolic disorders, and other health conditions . Ongoing studies are exploring the molecular mechanisms through which it affects metabolic pathways, offering insights into its potential as a target for developing innovative treatments for obesity and related conditions .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one involves the reaction of 2-methoxyacetaldehyde with ethyl acetoacetate to form 1-(methoxymethyl)-2,3-dihydropyridin-2-one, which is then reacted with ammonia to form the final product.", "Starting Materials": [ "2-methoxyacetaldehyde", "ethyl acetoacetate", "ammonia" ], "Reaction": [ "Step 1: React 2-methoxyacetaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 1-(methoxymethyl)-2,3-dihydropyridin-2-one.", "Step 2: React 1-(methoxymethyl)-2,3-dihydropyridin-2-one with ammonia in the presence of a reducing agent to form 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one." ] } | |

CAS RN |

1176742-41-8 |

Product Name |

5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one |

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.